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molecular formula C4H4O4-2 B1194679 Succinate CAS No. 56-14-4

Succinate

Cat. No. B1194679
M. Wt: 116.07 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-L
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Patent
US04350638

Procedure details

In accordance with the above procedure, but where, in place of 3,4-dimethyl-2-pentenoyl chloride, there is utilized benzoyl chloride, trimethoxybenzoyl chloride or cinnamoyl chloride there is obtained the corresponding 3-ester or 3,15-diester. Similarly, but where, in place of bruceolide, there is utilized brusatol and as an acid chloride there is utilized succinoyl chloride, glutaroyl chloride and acetyl chloride, there is obtained 3,3-bisbrusatolyl succinate, 3,3-bisbrusatolyl glutarate and 3,11,12-brusatolyl triacetate, 3, 11, 12 bis brusatolyl triacetate can also be prepared by acetylation with pyridine in acetic anhydride.
Name
bruceolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
brusatol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1[C@@H]2C[C@H]3[O:20][C:18](=[O:19])[C@H:17](O)[C@@H:16]4[C@@]53C[O:22][C@:15]4([C:24]([O:26]C)=[O:25])[C@@H:14]([OH:28])[C@H:13](O)[C@@H]5[C@@]2(C)CC(=O)C=1O.CC1[C@@H]2C[C@H]3[O:51][C:49](=[O:50])[C@H:48](OC(C=C(C)C)=O)[C@@H:47]4[C@@]53CO[C@@:46]4([C:61]([O:63]C)=[O:62])[C@@H](O)[C@H](O)[C@@H]5[C@@]2(C)CC(=[O:36])C=1O.C(Cl)(=O)CCC(Cl)=O.C(Cl)(=O)CCCC(Cl)=O.[C:86](Cl)(=[O:88])[CH3:87]>>[C:18]([O-:20])(=[O:19])[CH2:17][CH2:16][C:15]([O-:22])=[O:36].[C:61]([O-:63])(=[O:62])[CH2:46][CH2:47][CH2:48][C:49]([O-:51])=[O:50].[CH3:87][C:86]([CH2:13][C:14]([CH2:15][C:24]([OH:26])=[O:25])=[O:28])=[O:88]

Inputs

Step One
Name
bruceolide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O
Step Two
Name
brusatol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)Cl)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)Cl)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
C(CCCC(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
CC(=O)CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04350638

Procedure details

In accordance with the above procedure, but where, in place of 3,4-dimethyl-2-pentenoyl chloride, there is utilized benzoyl chloride, trimethoxybenzoyl chloride or cinnamoyl chloride there is obtained the corresponding 3-ester or 3,15-diester. Similarly, but where, in place of bruceolide, there is utilized brusatol and as an acid chloride there is utilized succinoyl chloride, glutaroyl chloride and acetyl chloride, there is obtained 3,3-bisbrusatolyl succinate, 3,3-bisbrusatolyl glutarate and 3,11,12-brusatolyl triacetate, 3, 11, 12 bis brusatolyl triacetate can also be prepared by acetylation with pyridine in acetic anhydride.
Name
bruceolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
brusatol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1[C@@H]2C[C@H]3[O:20][C:18](=[O:19])[C@H:17](O)[C@@H:16]4[C@@]53C[O:22][C@:15]4([C:24]([O:26]C)=[O:25])[C@@H:14]([OH:28])[C@H:13](O)[C@@H]5[C@@]2(C)CC(=O)C=1O.CC1[C@@H]2C[C@H]3[O:51][C:49](=[O:50])[C@H:48](OC(C=C(C)C)=O)[C@@H:47]4[C@@]53CO[C@@:46]4([C:61]([O:63]C)=[O:62])[C@@H](O)[C@H](O)[C@@H]5[C@@]2(C)CC(=[O:36])C=1O.C(Cl)(=O)CCC(Cl)=O.C(Cl)(=O)CCCC(Cl)=O.[C:86](Cl)(=[O:88])[CH3:87]>>[C:18]([O-:20])(=[O:19])[CH2:17][CH2:16][C:15]([O-:22])=[O:36].[C:61]([O-:63])(=[O:62])[CH2:46][CH2:47][CH2:48][C:49]([O-:51])=[O:50].[CH3:87][C:86]([CH2:13][C:14]([CH2:15][C:24]([OH:26])=[O:25])=[O:28])=[O:88]

Inputs

Step One
Name
bruceolide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)O)(OC5)C(=O)OC)O)O)C)O
Step Two
Name
brusatol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)Cl)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)Cl)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
C(CCCC(=O)[O-])(=O)[O-]
Name
Type
product
Smiles
CC(=O)CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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